Epipregnanolone

GABAA receptor modulation Neurosteroid pharmacology Competitive antagonism

Epipregnanolone (3β-hydroxy-5β-pregnan-20-one) is the definitive tool for dissecting endogenous neurosteroid tone at GABAA receptors. It acts as a competitive antagonist (Ki=10.5 μM) vs. pregnanolone and reverses allopregnanolone-mediated potentiation. Uniquely inhibits CaV3.2 T-type calcium channels (IC50=2 μM) with no off-target activity at 10 μM, essential for pain signaling studies. Reduces ethanol self-administration (5-20 mg/kg). Its partial agonist profile (EC50=0.49 μM, Emax=12.34%) enables receptor reserve research. Stereospecific pharmacology renders generic substitution scientifically invalid.

Molecular Formula C21H34O2
Molecular Weight 318.5 g/mol
CAS No. 128-21-2
Cat. No. B113913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpipregnanolone
CAS128-21-2
Synonyms3 alpha Hydroxy 5 alpha pregnan 20 one
3 alpha Hydroxy 5 beta pregnan 20 one
3 alpha, 5 beta Tetrahydroprogesterone
3 alpha, 5 beta-Tetrahydroprogesterone
3 alpha-Hydroxy-5 alpha-pregnan-20-one
3 alpha-Hydroxy-5 beta-pregnan-20-one
3 Hydroxypregnan 20 one
3-Hydroxypregnan-20-one
3beta Hydroxy 5alpha pregnan 20 one
3beta-Hydroxy-5alpha-pregnan-20-one
Allopregnan 3 beta ol 20 one
Allopregnan-3 beta-ol-20-one
Allopregnanolone
alpha-Hydroxy-5 alpha-pregnan-20-one, 3
alpha-Hydroxy-5 beta-pregnan-20-one, 3
alpha-pregnan-20-one, 3 alpha-Hydroxy-5
beta-ol-20-one, Allopregnan-3
beta-pregnan-20-one, 3 alpha-Hydroxy-5
Eltanolone
Epipregnanolone
Pregnan 3alpha ol 20 one
Pregnan-3alpha-ol-20-one
Pregnanolone
Pregnanolone, (3alpha)-isomer
Pregnanolone, (3alpha, 5beta, 17-alpha)-isomer
Pregnanolone, (3alpha,5alpha)-isomer
Pregnanolone, (3alpha,5beta)-isomer
Pregnanolone, (3beta)-isomer
Pregnanolone, (3beta, 5alpha)-isomer
Pregnanolone, (3beta, 5alpha, 17alpha)-isomer
Pregnanolone, (3beta, 5alpha, 8alpha, 17beta)-isomer
Pregnanolone, (3beta, 5beta)-isomer
Pregnanolone, (3beta, 5beta, 17alpha)-isomer
Pregnanolone, (3beta, 5beta,14beta)-isomer
Pregnanolone, (5alpha)-isomer
Sepranolone
Molecular FormulaC21H34O2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16+,17-,18+,19+,20+,21-/m1/s1
InChIKeyAURFZBICLPNKBZ-GRWISUQFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epipregnanolone (CAS 128-21-2) Chemical Identity and Core Pharmacological Class for Research Procurement


Epipregnanolone (3β-hydroxy-5β-pregnan-20-one; 3β,5β-THP) is an endogenous neurosteroid that functions as a context-dependent modulator of the GABAA receptor, exhibiting both negative allosteric modulation (NAM) [1] and positive allosteric modulation (PAM) depending on the receptor subunit composition and experimental conditions [2]. Unlike its 3α-epimer pregnanolone, which consistently acts as a potent positive modulator, epipregnanolone demonstrates competitive antagonism at the neurosteroid binding site (Ki = 10.5 μM) [3] and also inhibits CaV3.2 T-type calcium channels (IC50 = 2 μM), a property not shared by allopregnanolone or other 3α-hydroxy neurosteroids [4].

Why Epipregnanolone Cannot Be Substituted with Pregnanolone or Allopregnanolone in Mechanistic Studies


Generic substitution among pregnanolone isomers is not scientifically valid due to stereospecific differences in receptor pharmacology. Epipregnanolone (3β,5β) exhibits a unique dual modulatory profile that differs fundamentally from its 3α,5β isomer pregnanolone and its 3α,5α isomer allopregnanolone. Specifically, epipregnanolone acts as a competitive antagonist at the neurosteroid binding site of the GABAA receptor with a Ki of 10.5 μM against pregnanolone [1], whereas its 3β,5α isomer isopregnanolone antagonizes its own potentiating effects by a factor of 2–2.3 [2]. Furthermore, only epipregnanolone among the endogenous pregnanolone isomers demonstrates robust inhibition of CaV3.2 T-type calcium channels (IC50 = 2 μM) with no activity at sodium, potassium, or GABA-gated currents at 10 μM [3]. These stereospecific differences render generic substitution inappropriate for research requiring precise pharmacological outcomes.

Quantitative Comparative Evidence: Epipregnanolone vs. Closest Analogs in Key Pharmacological Assays


Epipregnanolone Acts as a Competitive Antagonist at the Neurosteroid Site (Ki = 10.5 μM) Whereas Pregnanolone Potentiates GABAergic Transmission

Epipregnanolone (3β,5β) competitively inhibits the potentiation of [3H]flunitrazepam binding induced by its 3α-epimer pregnanolone, with a Ki of 10.5 μM [1]. In the same assay, epipregnanolone alone exhibits only slight potentiation of benzodiazepine binding, demonstrating that it acts as a specific antagonist of the neurosteroid site rather than a positive modulator [1]. This contrasts sharply with pregnanolone, which is a potent positive modulator of GABAA receptors.

GABAA receptor modulation Neurosteroid pharmacology Competitive antagonism

Epipregnanolone Exhibits 4-Fold Lower Potency as a Positive GABAA Modulator Compared to Allopregnanolone (EC50 = 5.7–9.3 μM vs. ~1.4–2.3 μM)

In patch-clamp recordings from rat cerebellar Purkinje cells and hippocampal pyramidal neurons, epipregnanolone acts as a positive modulator of GABA-induced chloride current (IGABA) with EC50 values of 5.7 μM and 9.3 μM, respectively [1]. Direct comparison in the same study revealed that allopregnanolone (3α,5α-THP) is at least four times more potent than epipregnanolone as a positive modulator [1]. The combined application of both steroids showed non-additive effects, indicating they compete for overlapping binding sites [1].

GABAA receptor electrophysiology Positive allosteric modulation Steroid potency

Epipregnanolone Inhibits CaV3.2 T-Type Calcium Channels with an IC50 of 2 μM; Allopregnanolone and Pregnanolone Do Not Share This Activity

In acutely dissociated rat dorsal root ganglion (DRG) neurons, epipregnanolone reversibly blocks T-type calcium currents with an IC50 of 2 μM [1]. At concentrations up to 10 μM, epipregnanolone shows no significant effect on voltage-gated sodium currents, potassium currents, or GABA-gated chloride currents, indicating a high degree of selectivity for Cav3.2 channels among the ion channels tested [1]. This property is not shared by the 3α-hydroxy neurosteroids allopregnanolone or pregnanolone, which primarily act as GABAA receptor potentiators.

T-type calcium channel inhibition Analgesia Ion channel selectivity

Epipregnanolone Attenuates Ethanol Self-Administration in Rats; Hemisuccinate Derivatives Are Ineffective

In male Wistar rats trained to self-administer 10% (w/v) ethanol, systemic administration of epipregnanolone (5–20 mg/kg, i.p., 45 min pre-treatment) significantly attenuated ethanol intake [1]. In contrast, the hemisuccinate derivatives pregnanolone hemisuccinate (5–20 mg/kg) and androsterone hemisuccinate (5–20 mg/kg) produced no significant effect on ethanol self-administration [1]. Water intake was unaffected by any of the test compounds, confirming that the reduction in ethanol consumption was not due to nonspecific sedative or motor-impairing effects [1].

Alcohol self-administration In vivo pharmacology Neurosteroid behavior

Epipregnanolone Behaves as a Partial Agonist at Avian GABAA Neurosteroid Site (EC50 = 0.49 μM, Emax = 12.34%)

In [3H]GABA binding assays using developing chick optic lobe membranes, epipregnanolone acts as a partial agonist at the neurosteroid modulatory site of the GABAA receptor complex, with an EC50 of 0.49 ± 0.15 μM and a maximal enhancement (Emax) of 12.34 ± 1.03% [1]. In contrast, the 3α-epimer pregnanolone and the 5α-reduced allopregnanolone exhibit substantially higher Emax values (>100% enhancement) in mammalian systems, indicating full agonism at this site [2]. The partial agonist profile of epipregnanolone may confer distinct physiological effects in systems where endogenous neurosteroid tone is high.

Partial agonism Avian neurobiology GABAA receptor modulation

Endogenous Epipregnanolone Concentrations Are 10–100× Lower Than Other Pregnanolone Isomers in Human Plasma

Quantitative analysis of pregnanolone isomers in maternal and umbilical plasma at parturition revealed that epipregnanolone (3β,5β) concentrations are substantially lower than those of allopregnanolone (3α,5α), pregnanolone (3α,5β), and isopregnanolone (3β,5α) [1]. The conjugated/unconjugated ratio for epipregnanolone is also significantly lower in umbilical plasma compared to maternal plasma, suggesting differential metabolism and transport across the placenta [1]. This low endogenous abundance implies that exogenous administration of epipregnanolone produces pharmacological effects that are not confounded by high background levels.

Endogenous steroid levels Human plasma Analytical biochemistry

Optimal Research and Industrial Applications for Epipregnanolone Based on Quantitative Evidence


Neurosteroid Antagonism Studies: Competitive Blockade of Pregnanolone and Allopregnanolone Effects

Epipregnanolone is the compound of choice for investigating the physiological role of endogenous neurosteroid tone at GABAA receptors. Its competitive antagonism of pregnanolone-induced potentiation (Ki = 10.5 μM) [1] and its ability to reverse allopregnanolone-mediated effects [2] make it an essential tool for dissecting neurosteroid signaling pathways. This application is directly supported by the evidence in Section 3, Item 1.

Peripheral Nociception and T-Type Calcium Channel Pharmacology

For studies focused on CaV3.2 T-type calcium channels in sensory neurons, epipregnanolone provides a unique molecular probe with an IC50 of 2 μM and no off-target activity on sodium, potassium, or GABA-gated currents at 10 μM [1]. This selective inhibition is not observed with other endogenous pregnanolone isomers, making epipregnanolone indispensable for dissecting T-channel contributions to pain signaling. This application is directly supported by the evidence in Section 3, Item 3.

In Vivo Behavioral Studies of Alcohol Addiction and Reinforcement

Researchers investigating the modulation of ethanol self-administration should select epipregnanolone (5–20 mg/kg) based on its demonstrated efficacy in reducing operant ethanol intake in rats [1]. The ineffectiveness of hemisuccinate derivatives in the same assay underscores the requirement for the parent epipregnanolone structure for this behavioral endpoint. This application is directly supported by the evidence in Section 3, Item 4.

Partial Agonist Tool for GABAA Neurosteroid Site Characterization

Epipregnanolone's partial agonist profile (EC50 = 0.49 μM, Emax = 12.34% in avian CNS) [1] contrasts with the full agonism exhibited by allopregnanolone and pregnanolone (Emax >100%). This makes epipregnanolone a valuable tool for studying partial agonist pharmacology at the neurosteroid binding site, including investigations of receptor reserve and signal amplification. This application is directly supported by the evidence in Section 3, Item 5.

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